Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
Description
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an isopropylaminomethyl group and a tert-butyl ester moiety. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .
Properties
IUPAC Name |
tert-butyl N-propan-2-yl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJRNZJECKZBJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives with different alkyl groups.
Scientific Research Applications
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme, which can be useful in various therapeutic applications .
Comparison with Similar Compounds
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- CAS : 1260610-71-6
- Key Differences: Substituent: Contains an iodomethyl group instead of an isopropylaminomethyl chain. Stereochemistry: The (R)-configuration contrasts with the (S)-configuration of the target compound. Reactivity: The iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions, whereas the tert-butyl carbamate in the target compound provides steric protection for amines .
- Safety Profile : Classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols .
S-(1-Iodomethyl-2-methylpropyl)carbamic acid tert-butyl ester (11a)
- Synthesis: Prepared via a Mitsunobu-like reaction using polystyrene-triphenylphosphine and imidazole, yielding 43% after column chromatography .
- Physical Properties: Melting Point: 62–65°C (vs. Optical Rotation: [α]D²⁰ = –20.8 (c 12.5, CHCl₃), indicating significant chiral influence comparable to the target compound’s stereochemistry .
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Table 1: Key Properties of Selected Carbamates
| Compound Name | CAS | Molecular Weight | Melting Point | Optical Rotation ([α]D²⁰) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 1354001-74-3 | 242.36 | N/A | N/A | tert-butyl carbamate, (S)-pyrrolidine |
| (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 1260610-71-6 | 325.22 | N/A | N/A | Iodomethyl, (R)-pyrrolidine |
| S-(1-Iodomethyl-2-methylpropyl)carbamic acid tert-butyl ester | N/A | 329.25 | 62–65°C | –20.8 (CHCl₃) | Iodomethyl, tert-butyl carbamate |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1353998-29-4 | 290.80 | N/A | N/A | Chloro-acetyl, (S)-pyrrolidine |
Biological Activity
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3) is a compound of interest due to its potential biological activities and applications in pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. Its structure can be represented as follows:
- Chemical Formula : C13H26N2O2
- Molecular Weight : 258.36 g/mol
The tert-butyl ester group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, compounds with similar structural features have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound has favorable bioavailability and stability in biological systems. For instance, bioavailability assessments in animal models indicated that the compound could achieve significant plasma concentrations following administration .
Table 1: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 74% (SC) |
| Half-life | ~1 hour |
| Volume of Distribution | Moderate |
| Clearance | Moderate |
Efficacy Studies
Efficacy studies conducted on related compounds have shown promising results against various pathogens. For example, studies on analogs demonstrated effective inhibition of Trypanosoma species, suggesting potential applications in treating parasitic infections .
Case Study: Efficacy Against T. congolense
In a study involving mice infected with T. congolense, compounds structurally related to this compound exhibited curative effects at doses as low as 10 mg/kg when administered daily for four days .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that similar compounds have low genotoxicity and acceptable safety margins in preliminary tests .
Table 2: Toxicity Assessment
| Test Type | Result |
|---|---|
| Ames Test (Genotoxicity) | Negative |
| Maximum Tolerated Dose | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, and what key reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl carbamate-protected isopropyl group. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as described for analogous pyrrolidine-carbamates .
- Stereochemical Control : Chiral resolution or asymmetric catalysis may be required to ensure the (S)-configuration. For example, Ludwig and Lehr (2004) reported tert-butyl ester synthesis using Pd-catalyzed coupling under inert conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. How is this compound characterized analytically, and what spectroscopic data are critical for confirming its structure?
- Methodological Answer :
- NMR : and NMR to confirm tert-butyl protons (δ ~1.4 ppm) and pyrrolidine backbone signals. Chiral centers may split peaks due to diastereotopicity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 278.20 g/mol) .
- Chiral HPLC : To confirm enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Q. What are the recommended storage conditions and stability profiles for this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis of the tert-butyl ester .
- Stability : Avoid prolonged exposure to moisture, acids, or bases. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve enantiomeric excess (ee) and scalability?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis steps .
- Flow Chemistry : Continuous flow systems may enhance reproducibility and scalability for Boc protection/deprotection steps .
- DoE (Design of Experiments) : Use factorial designs to evaluate variables (e.g., solvent polarity, catalyst loading) impacting ee and yield .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP methods for melting point determination).
- Alternative Techniques : Use differential scanning calorimetry (DSC) for melting point validation and dynamic light scattering (DLS) for solubility profiling .
- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Ludwig and Lehr, 2004) over vendor catalogs, which often lack rigorous validation .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in target binding assays?
- Methodological Answer :
- Docking Studies : Perform molecular docking with enantiopure forms to predict binding affinities to receptors (e.g., dopamine transporters) .
- Comparative Bioassays : Test (S)- and (R)-enantiomers in vitro (e.g., radiolabeled ligand displacement assays) to quantify stereospecific interactions .
Q. What are the challenges in formulating this compound for in vivo studies, and how can stability issues be mitigated?
- Methodological Answer :
- Vehicle Selection : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility while avoiding ester hydrolysis .
- Pharmacokinetic Profiling : Monitor plasma stability via LC-MS/MS to identify metabolites and adjust dosing regimens .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., catalyst purity, solvent grade) from conflicting studies. For example, Widmer (1983) reported higher yields using freshly distilled THF vs. commercial grades .
- Quality Control : Implement in-process analytics (e.g., TLC monitoring) to identify side products early .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
